molecular formula C7H6BrCl2NO B13453580 4-Bromo-2,6-dichloro-3-methoxyaniline

4-Bromo-2,6-dichloro-3-methoxyaniline

Cat. No.: B13453580
M. Wt: 270.94 g/mol
InChI Key: VSVPJCJJJRHQDB-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloro-3-methoxyaniline is an organic compound with the molecular formula C7H6BrCl2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dichloro-3-methoxyaniline typically involves the halogenation of 3-methoxyaniline. The process includes:

These reactions are usually carried out under controlled conditions using appropriate halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dichloro-3-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and methoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

4-Bromo-2,6-dichloro-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichloro-3-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyaniline
  • 3,5-Dichloro-4-methoxyaniline
  • 2-Bromo-4-chloro-6-methoxyaniline

Uniqueness

4-Bromo-2,6-dichloro-3-methoxyaniline is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C7H6BrCl2NO

Molecular Weight

270.94 g/mol

IUPAC Name

4-bromo-2,6-dichloro-3-methoxyaniline

InChI

InChI=1S/C7H6BrCl2NO/c1-12-7-3(8)2-4(9)6(11)5(7)10/h2H,11H2,1H3

InChI Key

VSVPJCJJJRHQDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1Cl)N)Cl)Br

Origin of Product

United States

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